molecular formula C9H18ClNO2 B15331258 (R)-2-(Cyclohexylamino)propanoic acid hydrochloride

(R)-2-(Cyclohexylamino)propanoic acid hydrochloride

Cat. No.: B15331258
M. Wt: 207.70 g/mol
InChI Key: FZTBJBZGKILHLT-OGFXRTJISA-N
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Description

®-2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyclohexylamino group attached to a propanoic acid backbone, and is often used in studies related to organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable precursor, such as ®-2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Cyclohexylamine + ®-2-bromopropanoic acid → ®-2-(Cyclohexylamino)propanoic acid
  • ®-2-(Cyclohexylamino)propanoic acid + HCl → ®-2-(Cyclohexylamino)propanoic acid hydrochloride

Industrial Production Methods: Industrial production of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

  • Reaction Optimization : Adjusting temperature, pressure, and reaction time to achieve optimal conversion rates.
  • Purification : Using techniques like crystallization, filtration, and recrystallization to obtain high-purity product.
  • Quality Control : Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Cyclohexylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the compound into amines or alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
  • Substitution : Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
  • Oxidation : Formation of cyclohexanone or cyclohexylcarboxylic acid.
  • Reduction : Formation of cyclohexylamine or cyclohexanol.
  • Substitution : Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

®-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology : Studied for its potential biological activities and interactions with biomolecules.
  • Medicine : Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Cyclohexylamine : A simpler analog with similar structural features but lacking the propanoic acid moiety.
  • 2-Aminopropanoic acid : Another analog with a similar backbone but different substituents.
  • Cyclohexylpropanoic acid : A compound with a similar structure but different functional groups.

Uniqueness: ®-2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific combination of cyclohexylamino and propanoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

(2R)-2-(cyclohexylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m1./s1

InChI Key

FZTBJBZGKILHLT-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C(=O)O)NC1CCCCC1.Cl

Canonical SMILES

CC(C(=O)O)NC1CCCCC1.Cl

Origin of Product

United States

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